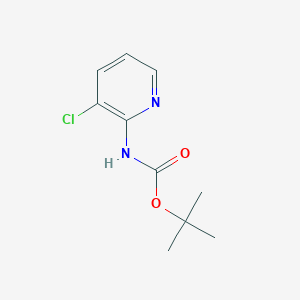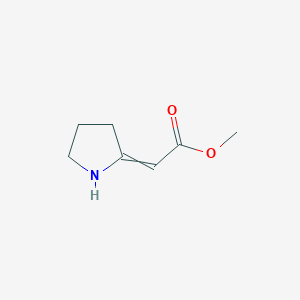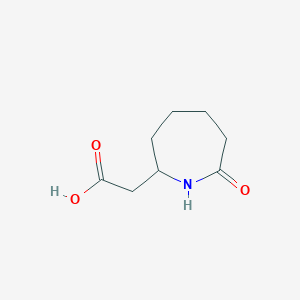![molecular formula C8H6ClNO4 B1429831 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine-6-carboxylic acid CAS No. 877177-32-7](/img/structure/B1429831.png)
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine-6-carboxylic acid
Descripción general
Descripción
“7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine-6-carboxylic acid” is a chemical compound with the empirical formula C8H6ClNO4 . It has a molecular weight of 215.59 . The compound is a solid and its SMILES string is OC(=O)c1nc2OCCOc2cc1Cl .
Molecular Structure Analysis
The InChI key for this compound is HVTIGUBVZZWQGE-UHFFFAOYSA-N . This key can be used to search databases for more information about the compound’s structure.Physical And Chemical Properties Analysis
This compound is a solid . Its density is predicted to be 1.584±0.06 g/cm3 . The predicted boiling point is 383.6±42.0 °C .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
- The compound has been utilized in the synthesis of pyridonecarboxylic acids, which demonstrate significant antibacterial properties. Egawa et al. (1984) synthesized compounds with amino- and hydroxy-substituted cyclic amino groups, some of which showed more activity than enoxacin, suggesting their potential as antibacterial agents (Egawa et al., 1984).
Chemical Transformations and Derivatives
- Daliacker et al. (1979) explored the preparation and reactions of pyrido[2,3-d]- and pyrido[3,4-d][1,3]dioxoles, which are derivatives of the compound, highlighting its versatility in chemical synthesis (Daliacker et al., 1979).
- Soukri et al. (2003) synthesized 2,3-dihydro-spiro[1,4]dioxino[2,3-b]pyridine derivatives, further expanding the compound's applicability in creating novel heterocyclic systems (Soukri et al., 2003).
Structural Studies
- Grossel et al. (2006) reported on the polymorphism in pyridine-2,6-dicarboxylic acid, providing insights into the solid-state structures of related compounds (Grossel et al., 2006).
Potential in Pharmaceutical Research
- Benarab et al. (1993) synthesized various 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines, suggesting its potential for creating pharmacologically active compounds (Benarab et al., 1993).
Antibacterial Applications
- El-Abadelah et al. (1998) discussed the synthesis and antibacterial activity of 7-cyclopropyl-4,7-dihydro-4-oxothieno[2,3-b]pyridine-5-carboxylic acids, which are structurally related, indicating the broader antibacterial applications of such compounds (El-Abadelah et al., 1998).
Safety And Hazards
Propiedades
IUPAC Name |
7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c9-4-3-5-7(14-2-1-13-5)10-6(4)8(11)12/h3H,1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTIGUBVZZWQGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC(=C(C=C2O1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone](/img/structure/B1429759.png)
![5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1429760.png)





![2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1429768.png)
![4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B1429769.png)
